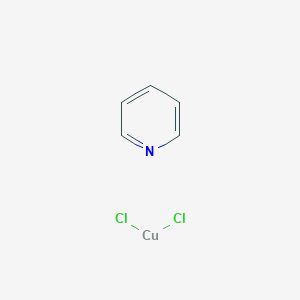
Dichloro(pyridine)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(pyridine)copper is a coordination compound where copper is bonded to two chlorine atoms and a pyridine ligand
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(pyridine)copper can be synthesized by reacting copper dichloride with pyridine. The reaction typically involves dissolving copper dichloride in a suitable solvent, such as ethanol, and then adding pyridine to the solution. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for copper, dichloro(pyridine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Dichloro(pyridine)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The pyridine ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine and phenanthroline.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) complexes .
科学的研究の応用
Catalytic Applications in Polymerization
Stereospecific Polymerization of Dienes
One of the most notable applications of dichloro(pyridine)copper is its role as a catalyst in the stereospecific polymerization of 1,3-dienes. A study demonstrated that dichloro(2,2'-bipyridine)copper, when combined with methylaluminoxane (MAO), effectively catalyzed the polymerization of butadiene and isoprene to produce high-performance polymers. This catalytic system exhibited significant sustainability advantages over traditional catalysts like cobalt and nickel due to the low toxicity and high availability of copper .
Table 1: Polymerization Results Using this compound
| Polymer Type | Catalyst Used | Yield (%) | Stereochemistry |
|---|---|---|---|
| Polybutadiene | Dichloro(2,2'-bipyridine)copper | 85 | Syndiotactic |
| Polyisoprene | Dichloro(2,2'-bipyridine)copper | 90 | Syndiotactic |
| Poly(3-methyl-1,3-pentadiene) | Dichloro(2,2'-bipyridine)copper | 80 | Syndiotactic |
This research highlights the potential for copper-based catalysts to replace more toxic alternatives in industrial applications, making them an attractive option for sustainable practices in polymer chemistry .
Synthesis of Pharmaceutical Intermediates
This compound has been employed in various synthetic pathways to produce important pharmaceutical intermediates. For instance, it serves as a catalyst in the diazotization process leading to the synthesis of 2,3-dichloropyridine, a compound widely used in drug development and agrochemicals. The method involves treating 3-amino-2-chloropyridine with sodium nitrite in an acidic medium, where this compound facilitates the conversion efficiently .
Table 2: Synthesis Pathways Utilizing this compound
| Intermediate Compound | Starting Material | Reaction Type | Yield (%) |
|---|---|---|---|
| 2,3-Dichloropyridine | 3-Amino-2-chloropyridine | Diazotization | 95 |
| Various Chlorinated Pyridines | Pyridine derivatives | Chlorination | 90 |
The efficiency of this catalytic method not only improves yield but also reduces waste generation compared to traditional synthetic routes .
Environmental Chemistry
In environmental applications, this compound has been explored for its potential in catalyzing reactions that detoxify pollutants. Its ability to facilitate oxidation reactions makes it a candidate for environmental remediation processes where harmful compounds need to be transformed into less toxic forms .
Case Studies
Case Study: Copper-Based Catalysis in Sustainable Chemistry
A recent study investigated the use of dichloro(2,2'-bipyridine)copper as a green alternative for traditional metal catalysts in polymer synthesis. The results indicated that not only did the copper catalyst provide comparable activity and selectivity but also significantly reduced environmental impact due to lower toxicity levels. This case underscores the importance of transitioning towards more sustainable catalytic systems in industrial chemistry .
Case Study: Synthesis of Pyridine Derivatives
In another study focusing on pharmaceutical applications, researchers utilized this compound for synthesizing various pyridine derivatives. The method showcased high efficiency and selectivity, proving beneficial for producing compounds with potential therapeutic effects while minimizing hazardous waste .
作用機序
The mechanism by which copper, dichloro(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects .
類似化合物との比較
Copper(II) bipyridine complexes: These compounds also involve copper coordinated with bipyridine ligands and exhibit similar catalytic and biological activities.
Copper(II) phenanthroline complexes: These complexes are known for their cytotoxic properties and potential use in developing antitumor drugs.
Uniqueness: Dichloro(pyridine)copper is unique due to its specific coordination environment and the presence of pyridine as a ligand. This gives it distinct chemical properties and reactivity compared to other copper complexes .
特性
CAS番号 |
14709-71-8 |
|---|---|
分子式 |
C5H5Cl2CuN |
分子量 |
213.55 g/mol |
IUPAC名 |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
InChIキー |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
正規SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Key on ui other cas no. |
14709-71-8 |
同義語 |
dichloro(pyridine)copper |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















